N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group
Scientific Research Applications
N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammatory and infectious diseases.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxyaniline with 2,3-dihydrothiophene-1,1-dioxide in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-3-thienyl)-N-phenylacetamide: Lacks the dioxido and methoxy groups, resulting in different chemical and biological properties.
N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-phenylacetamide: Similar structure but lacks the methoxy group, which may affect its reactivity and applications.
Uniqueness
N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide is unique due to the presence of both the dioxido and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-10(15)14(12-6-7-19(16,17)9-12)11-4-3-5-13(8-11)18-2/h3-8,12H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFKTZINNAATMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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